1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene
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Overview
Description
1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene is an organic compound with a complex structure that includes both aromatic and ether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the etherification of 3-methoxyphenol with 4-bromobutyl ether, followed by a Friedel-Crafts alkylation with 3,5-dimethylbenzene. The reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the ether and the subsequent alkylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for optimal production.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Phenol derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various alkylated and acylated aromatic compounds.
Scientific Research Applications
1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and butoxy groups can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity. The aromatic rings provide a rigid scaffold that can enhance the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-[4-(3-hydroxyphenoxy)butoxy]-3,5-dimethylbenzene: Similar structure but with a hydroxyl group instead of a methoxy group.
1-[4-(3-ethoxyphenoxy)butoxy]-3,5-dimethylbenzene: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the methoxy and butoxy groups provides a balance of hydrophilic and hydrophobic properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-15-11-16(2)13-19(12-15)22-10-5-4-9-21-18-8-6-7-17(14-18)20-3/h6-8,11-14H,4-5,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSYCVBRJROEIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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